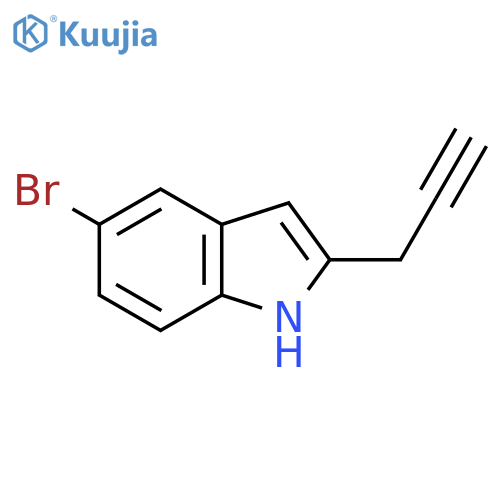

Cas no 2228513-97-9 (5-bromo-2-(prop-2-yn-1-yl)-1H-indole)

2228513-97-9 structure

商品名:5-bromo-2-(prop-2-yn-1-yl)-1H-indole

5-bromo-2-(prop-2-yn-1-yl)-1H-indole 化学的及び物理的性質

名前と識別子

-

- 5-bromo-2-(prop-2-yn-1-yl)-1H-indole

- EN300-1918304

- 2228513-97-9

-

- インチ: 1S/C11H8BrN/c1-2-3-10-7-8-6-9(12)4-5-11(8)13-10/h1,4-7,13H,3H2

- InChIKey: BVVUXWINKZGGGN-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC2=C(C=1)C=C(CC#C)N2

計算された属性

- せいみつぶんしりょう: 232.98401g/mol

- どういたいしつりょう: 232.98401g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 0

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 230

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 15.8Ų

5-bromo-2-(prop-2-yn-1-yl)-1H-indole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1918304-0.1g |

5-bromo-2-(prop-2-yn-1-yl)-1H-indole |

2228513-97-9 | 0.1g |

$1257.0 | 2023-09-17 | ||

| Enamine | EN300-1918304-0.05g |

5-bromo-2-(prop-2-yn-1-yl)-1H-indole |

2228513-97-9 | 0.05g |

$1200.0 | 2023-09-17 | ||

| Enamine | EN300-1918304-1.0g |

5-bromo-2-(prop-2-yn-1-yl)-1H-indole |

2228513-97-9 | 1g |

$1429.0 | 2023-05-31 | ||

| Enamine | EN300-1918304-0.25g |

5-bromo-2-(prop-2-yn-1-yl)-1H-indole |

2228513-97-9 | 0.25g |

$1315.0 | 2023-09-17 | ||

| Enamine | EN300-1918304-1g |

5-bromo-2-(prop-2-yn-1-yl)-1H-indole |

2228513-97-9 | 1g |

$1429.0 | 2023-09-17 | ||

| Enamine | EN300-1918304-10g |

5-bromo-2-(prop-2-yn-1-yl)-1H-indole |

2228513-97-9 | 10g |

$6144.0 | 2023-09-17 | ||

| Enamine | EN300-1918304-0.5g |

5-bromo-2-(prop-2-yn-1-yl)-1H-indole |

2228513-97-9 | 0.5g |

$1372.0 | 2023-09-17 | ||

| Enamine | EN300-1918304-5.0g |

5-bromo-2-(prop-2-yn-1-yl)-1H-indole |

2228513-97-9 | 5g |

$4143.0 | 2023-05-31 | ||

| Enamine | EN300-1918304-10.0g |

5-bromo-2-(prop-2-yn-1-yl)-1H-indole |

2228513-97-9 | 10g |

$6144.0 | 2023-05-31 | ||

| Enamine | EN300-1918304-2.5g |

5-bromo-2-(prop-2-yn-1-yl)-1H-indole |

2228513-97-9 | 2.5g |

$2800.0 | 2023-09-17 |

5-bromo-2-(prop-2-yn-1-yl)-1H-indole 関連文献

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

2228513-97-9 (5-bromo-2-(prop-2-yn-1-yl)-1H-indole) 関連製品

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 503537-97-1(4-bromooct-1-ene)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量